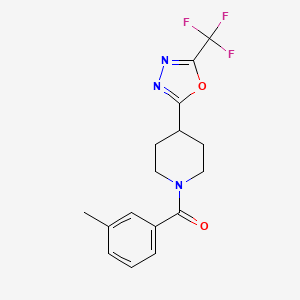

m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Descripción

This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. The m-tolyl (meta-methylphenyl) group is linked via a methanone bridge to the piperidine nitrogen. Its structural complexity confers unique physicochemical properties, including enhanced metabolic stability and bioavailability compared to simpler analogs, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, which may influence binding affinity to biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

(3-methylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-10-3-2-4-12(9-10)14(23)22-7-5-11(6-8-22)13-20-21-15(24-13)16(17,18)19/h2-4,9,11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKUUMYHXXARPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final coupling with m-tolyl group: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl methanone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Ring-opened products.

Substitution: Substituted derivatives at the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

Material Science: Its structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or chemical resistance.

Mecanismo De Acción

The mechanism of action of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are likely key to its binding affinity and specificity.

Comparación Con Compuestos Similares

Research Implications

The trifluoromethyl substitution in m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone optimizes both potency and drug-like properties compared to analogs. However, synthetic accessibility remains a limitation. Future work should explore hybrid derivatives (e.g., combining -CF₃ with thiophene) to balance yield and activity.

References LookChem. (2022). Synthetic route for 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone. Retrieved from LookChem database.

Actividad Biológica

m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant case studies.

Structural Overview

The compound features:

- m-Tolyl Group : Enhances lipophilicity and biological interactions.

- Trifluoromethyl Group : Known for its electron-withdrawing properties, which can enhance binding affinity to biological targets.

- Oxadiazole Ring : Associated with various biological activities, particularly anticancer properties.

- Piperidine Moiety : Contributes to the pharmacological profile of the compound.

The exact mechanism of action of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and other diseases. The trifluoromethyl and oxadiazole groups likely play crucial roles in its binding affinity and specificity.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.12–2.78 | Doxorubicin |

| U-937 | 0.65 | SAHA |

These findings suggest that m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could be a potent candidate for further development as an anticancer agent .

Other Biological Activities

In addition to anticancer properties, related oxadiazole derivatives have shown:

- Antimicrobial Activity : Some derivatives exhibit effective inhibition against bacterial strains.

- Anti-inflammatory Effects : Certain studies have reported promising results in reducing inflammation in animal models .

Comparative Studies

Several compounds share structural similarities with m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. The following table summarizes some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)-1,2,4-Oxadiazole Derivative | Trifluoromethyl and oxadiazole | Anticancer properties |

| 2-Amino-[5-(trifluoromethyl)-1,3,4-thiadiazole] | Heterocyclic structure | Antimicrobial activity |

| 5-(Trifluoromethyl)-1H-pyrazole Derivative | Pyrazole instead of oxadiazole | Inhibitory effects on specific kinases |

These compounds highlight the uniqueness of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone due to its specific combination of functional groups and structural features that may confer distinct biological activities not found in other similar compounds .

Case Studies

Recent studies have explored the efficacy of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone in various experimental settings:

-

Cytotoxicity Assays :

- In vitro assays demonstrated significant cytotoxicity against MCF-7 and A549 cell lines.

- Flow cytometry revealed that the compound induces apoptosis in a dose-dependent manner.

-

Molecular Docking Studies :

- Docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of target receptors.

-

In Vivo Studies :

- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential against tumor models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.